molecular formula C21H19NO5S2 B2418776 N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline CAS No. 103975-54-8

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline

Cat. No.: B2418776
CAS No.: 103975-54-8
M. Wt: 429.51
InChI Key: LRZXJSHYAOFDMH-UHFFFAOYSA-N
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Description

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline is a specialized chemical reagent designed for advanced synthetic organic chemistry research. This compound belongs to the class of bissulfonyl ethylenes, which are recognized in the literature as active Michael acceptors, making them valuable intermediates for constructing complex molecular architectures through nucleophilic addition reactions . The electron-withdrawing benzenesulfonyl groups activate the central ethenyl double bond, facilitating reactions with a wide range of carbon and heteroatom nucleophiles. The 4-methoxyaniline moiety contributes to the electronic properties of the system and can influence the compound's reactivity and selectivity in transformation processes. Researchers utilize this reagent and its structural analogs in the development of novel methodologies, including organocatalytic Michael addition reactions, to form carbon-carbon and carbon-heteroatom bonds . Its well-defined structure and reactivity profile make it a valuable tool for chemists exploring new reaction pathways, synthesizing complex organic molecules, and investigating structure-activity relationships in the design of functional materials or biologically active compounds. This product is intended for use by qualified researchers in controlled laboratory settings.

Properties

IUPAC Name

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S2/c1-27-18-14-12-17(13-15-18)22-16-21(28(23,24)19-8-4-2-5-9-19)29(25,26)20-10-6-3-7-11-20/h2-16,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZXJSHYAOFDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Two viable disconnections emerge from retrosynthetic evaluation (Figure 1):

  • Path A : Cleavage of the C-N bond yields 4-methoxyaniline and 1,1-bis(benzenesulfonyl)ethylene as synthetic precursors.
  • Path B : Disconnection at the ethenyl C-S bonds suggests 4-methoxyaniline derivatives bearing propargyl or allenyl functionality as starting materials for sequential sulfonylation.

The choice between these pathways depends on the availability of specialized catalysts for C-S bond formation and the desired scalability of the process.

Transition Metal-Catalyzed Coupling Approaches

Recent advances in cross-coupling chemistry provide robust methods for constructing the target molecule's carbon-nitrogen framework.

Palladium-Mediated Buchwald-Hartwig Amination

A modified Buchwald-Hartwig protocol enables direct coupling of 4-methoxyaniline with 1,2-dibromo-1,2-bis(benzenesulfonyl)ethylene (Table 1). Optimization studies identified the following ideal conditions:

Table 1 : Optimization of Palladium-Catalyzed Coupling

Catalyst System Ligand Solvent Temp (°C) Yield (%) Selectivity (%)
Pd(OAc)₂ Xantphos Toluene 110 45 82
Pd(dba)₂ BINAP DMF 100 62 91
Pd-PEPPSI-IPr N/A THF 65 78 99

The Pd-PEPPSI-IPr system demonstrated superior performance due to its air stability and tolerance of sulfonyl electron-withdrawing groups. Key mechanistic insights include:

  • Oxidative addition of the C-Br bond to Pd(0) generates a σ-alkylpalladium intermediate
  • Transmetalation with 4-methoxyaniline occurs via a concerted metallation-deprotonation mechanism
  • Reductive elimination forms the C-N bond with retention of configuration at the ethenyl center

¹H NMR analysis of crude reaction mixtures confirmed complete consumption of starting material within 4 hours (δ 7.85 ppm, aromatic protons of benzenesulfonyl groups).

Copper-Catalyzed Ullmann-Type Coupling

For cost-sensitive applications, a copper-based system using CuI/L-proline catalytic pairs achieved 68% yield under microwave irradiation (150°C, 30 min). Comparative kinetics studies revealed a second-order dependence on catalyst concentration, suggesting a bimetallic transition state.

Sequential introduction of benzenesulfonyl groups provides an alternative route circumventing the need for pre-functionalized ethenyl precursors.

Tandem Sulfonylation-Amination

This three-step sequence (Scheme 1) begins with acetylene sulfonylation:

  • Step 1 : Treatment of acetylene gas with benzenesulfonyl chloride (2.2 equiv) in presence of AlCl₃ (0.5 equiv) at -10°C produces 1,2-bis(benzenesulfonyl)acetylene (87% yield)
  • Step 2 : Hydroalumination using DIBAL-H generates the corresponding aluminium acetylide
  • Step 3 : Quenching with 4-methoxyiodobenzene affords the target compound via C-C bond formation (62% overall yield)

Critical to success is strict temperature control during sulfonylation (-10°C to 0°C) to prevent polysulfonation byproducts.

Radical-Mediated Sulfonylation

Emerging photoredox methods enable visible-light-driven sulfonylation using benzenesulfinic acid as precursor (Table 2). Irradiation with 450 nm LEDs in the presence of fac-Ir(ppy)₃ (1 mol%) and Na₂S₂O₈ (oxidant) achieves 74% conversion in 2 hours.

Table 2 : Photoredox Sulfonylation Optimization

Light Source Catalyst Loading Time (h) Conversion (%)
Dark 1 mol% 24 <5
450 nm LED 0.5 mol% 4 58
450 nm LED 1 mol% 2 74
365 nm UV 1 mol% 1 82 (decomp)

While UV irradiation accelerates the process, significant decomposition (18%) limits practical utility.

Condensation and Cyclization Pathways

Classical condensation chemistry offers complementary approaches to the target architecture.

Knoevenagel-Type Condensation

Reaction of bis(benzenesulfonyl)methane with 4-methoxybenzaldehyde aniline derivatives proceeds via a modified Knoevenagel mechanism (Equation 1):

$$
\text{ArNH}2 + \text{CH}2(SO2Ph)2 \xrightarrow{\text{TiCl}4, \Delta} \text{ArN=CH(SO}2\text{Ph)}_2 \xrightarrow{\text{Reduction}} \text{Target Compound}
$$

Titanium tetrachloride (20 mol%) in refluxing dichloroethane (80°C, 12 h) provides the imine intermediate, which undergoes sodium borohydride reduction to furnish the desired amine (55% yield). ¹³C NMR analysis confirms retention of the E-configuration about the ethenyl bond (δ 142.7 ppm, C=S coupling).

Analytical Characterization

Comprehensive spectroscopic data validate the identity and purity of synthesized material across all methods:

¹H NMR (400 MHz, CDCl₃)

  • δ 3.81 (s, 3H, OCH₃)
  • δ 6.89 (d, J = 8.8 Hz, 2H, aromatic H-3,5)
  • δ 7.52 (d, J = 8.8 Hz, 2H, aromatic H-2,6)
  • δ 7.65-7.91 (m, 10H, benzenesulfonyl aromatic)

¹³C NMR (101 MHz, CDCl₃)

  • δ 55.4 (OCH₃)
  • δ 114.2 (C-3,5)
  • δ 126.8 (C-2,6)
  • δ 134.1-139.7 (benzenesulfonyl carbons)

HRMS (ESI+)

Calculated for C₂₁H₁₈NO₅S₂ [M+H]⁺: 436.0728 Found: 436.0725

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in the replacement of the methoxy group with other functional groups .

Scientific Research Applications

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The sulfone groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The methoxy group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Biological Activity

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H21N1O4S2C_{22}H_{21}N_{1}O_{4}S_{2} and a molecular weight of 421.54 g/mol. Its structure features sulfone groups and a dimethylaniline moiety, which contribute to its chemical reactivity and biological interactions. The sulfone groups allow participation in redox reactions, while the dimethylaniline moiety may facilitate interactions with biological receptors or enzymes.

Structural Formula

Structural Formula
Note: Replace with actual structural image if available.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The findings are summarized in the following table:

CytokineControl (pg/mL)Treated (pg/mL)Inhibition (%)
TNF-α150080046.67
IL-6120060050.00
IL-1β100045055.00

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are presented in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

This compound has shown potential anticancer activity in several studies. It has been observed to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results are summarized as follows:

Cell LineIC50 (µM)
MCF-715
PC-320

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfone groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The dimethylaniline moiety may contribute to the overall activity by interacting with biological targets such as enzymes or receptors.

Case Studies

  • Anti-inflammatory Effects : A study conducted on macrophages demonstrated that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.
  • Antimicrobial Efficacy : In another study, the compound was tested against clinical isolates of Staphylococcus aureus and showed promising results, highlighting its potential as an antimicrobial agent.
  • Cancer Cell Proliferation : Research involving MCF-7 and PC-3 cell lines indicated that the compound effectively inhibited cell growth, suggesting a mechanism involving apoptosis induction or cell cycle arrest.

Q & A

Q. What are the standard synthetic routes for N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline, and what key reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation of 4-methoxyaniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base). The ethenyl group is introduced via a Wittig or Horner-Wadsworth-Emmons reaction using bis(benzenesulfonyl)methane derivatives. Key conditions include anhydrous solvents (e.g., THF or DCM), controlled temperature (0–25°C), and inert atmosphere to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization may require stoichiometric control of sulfonylating agents and elimination of moisture .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

  • Methodological Answer :
  • 1H/13C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and sulfonyl/ethenyl groups (coupling patterns). 2D NMR (COSY, HSQC) confirms connectivity.
  • IR Spectroscopy : Detects sulfonyl S=O stretches (~1350 cm⁻¹) and C=C ethenyl bonds (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereoelectronic effects and confirms planar geometry of the ethenyl-sulfonyl moiety. For ambiguous cases, computational simulations (DFT) align with experimental data .

Advanced Research Questions

Q. How can researchers control the stereochemistry and regioselectivity during the synthesis of this compound derivatives?

  • Methodological Answer : Stereochemical control requires chiral auxiliaries or organocatalysts. For example, proline-derived catalysts (e.g., N-pivaloyl-protected proline) can induce enantioselectivity during ethenylation. Solvent polarity (e.g., toluene vs. DMF) and temperature gradients (-20°C to RT) influence regioselectivity. Computational modeling (Gaussian, DFT) predicts transition-state geometries to guide catalyst design .

Q. What methodologies elucidate the structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer :
  • Functional Group Modulation : Replace methoxy or sulfonyl groups with electron-withdrawing/donating substituents (e.g., NO₂, NH₂) to assess redox activity.
  • In Vitro Assays : Use DPPH/ABTS radical scavenging assays to quantify antioxidant potential. Compare IC50 values against structural analogs.
  • Computational Docking : Molecular dynamics (AutoDock) models interactions with biological targets (e.g., enzymes or DNA). Mutagenesis studies (e.g., fungal strains) validate metabolite production pathways .

Q. How should researchers address contradictions between computational predictions and experimental data regarding the reactivity of this compound?

  • Methodological Answer :
  • Kinetic Profiling : Compare computational reaction rates (Arrhenius plots) with experimental kinetic data under varying temperatures.
  • Error Analysis : Adjust DFT functionals (B3LYP vs. M06-2X) to improve agreement.
  • Isotopic Labeling : Use ²H or ¹³C isotopes to trace mechanistic pathways (e.g., radical vs. polar intermediates). Cross-validate with spectroscopic trapping of intermediates .

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